Pyridoxylidene-L-isoleucine Potassium Salt

Description

Structural Analysis and Molecular Properties

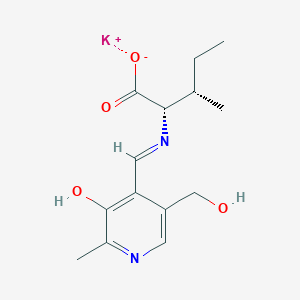

This compound possesses a complex molecular architecture characterized by the presence of both pyridoxine-derived and amino acid components linked through an imine bond formation. The compound's molecular formula C14H19KN2O4 indicates the presence of 14 carbon atoms, 19 hydrogen atoms, one potassium ion, two nitrogen atoms, and four oxygen atoms. The precise molecular weight of 318.414 grams per mole reflects the substantial molecular complexity arising from the conjugation of these distinct biochemical moieties.

The structural framework of this compound centers around the pyridoxal moiety, which derives from the aldehyde form of vitamin B6, linked to L-isoleucine through a characteristic Schiff base formation. The compound's systematic name, potassium;(2S,3S)-2-[[(E)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4-ylidene]methyl]amino]-3-methylpentanoate, reveals the specific stereochemical configuration at the isoleucine carbon centers, maintaining the natural L-configuration of the amino acid component. The presence of the potassium counterion ensures the compound's ionic character and influences its overall physicochemical properties.

The molecular structure incorporates several key functional groups that contribute to its chemical behavior. The pyridine ring system provides aromatic character and serves as an electron-withdrawing group, while the hydroxymethyl substituent at the 5-position maintains the characteristic structural feature of pyridoxal derivatives. The carboxylate group from the isoleucine moiety exists in its anionic form, balanced by the potassium cation, creating a stable ionic compound. The imine linkage represents the critical structural connection between the vitamin and amino acid components, formed through the condensation of the pyridoxal aldehyde with the amino group of isoleucine.

Spectroscopic Identification (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound reveals distinctive patterns that enable precise identification and structural confirmation of this complex molecule. Infrared spectroscopy provides crucial information about the functional groups present within the compound's structure. The spectrum exhibits characteristic absorption bands corresponding to the various molecular components, with notable features including the carbonyl stretch of the carboxylate group expected around 1600-1650 wavenumbers and the carbon-nitrogen double bond of the imine linkage appearing in the 1640-1690 wavenumbers region.

The hydroxyl group stretching vibrations from the hydroxymethyl substituent on the pyridine ring manifest as broad absorption bands in the 3200-3600 wavenumbers range, consistent with alcohol functional groups. The aromatic carbon-hydrogen stretching vibrations from the pyridine ring system appear in the 3000-3100 wavenumbers region, while aliphatic carbon-hydrogen stretches from the isoleucine side chain contribute to absorptions in the 2850-3000 wavenumbers range. The carbon-oxygen stretching vibrations from both the carboxylate and hydroxymethyl groups produce characteristic absorptions in the 1000-1320 wavenumbers region.

Nuclear Magnetic Resonance spectroscopy provides detailed structural information through the analysis of proton and carbon environments within the molecule. The aromatic proton from the pyridine ring exhibits chemical shifts in the 6.5-8.0 parts per million range, characteristic of aromatic hydrogen atoms. The imine proton, formed through the Schiff base linkage, appears as a distinctive signal in the 7.0-8.5 parts per million region, reflecting the electron-withdrawing influence of the pyridine ring system. The hydroxymethyl protons contribute to signals in the 3.3-4.5 parts per million range, consistent with protons adjacent to oxygen atoms.

Ultraviolet-Visible spectroscopy reveals the compound's chromophoric properties, primarily arising from the extended conjugation between the pyridine ring and the imine linkage. The absorption maximum typically occurs in the range of 280-320 nanometers, reflecting the π-π* electronic transitions within the conjugated system. The presence of the pyridoxal-derived chromophore contributes to the compound's characteristic yellow coloration and specific absorption properties that distinguish it from simple amino acid derivatives.

Crystallographic and Conformational Studies

The crystallographic analysis of this compound reveals important structural details regarding its solid-state organization and molecular conformation. The compound typically exists as a crystalline powder at room temperature, indicating an ordered arrangement of molecules within the crystal lattice. The presence of the potassium cation significantly influences the crystal packing through ionic interactions with the carboxylate anion and potential coordination with the nitrogen atoms of neighboring molecules.

The conformational analysis demonstrates that the molecule adopts a relatively extended conformation that minimizes steric interactions between the bulky isoleucine side chain and the pyridoxal moiety. The imine linkage maintains an E-configuration, as indicated in the compound's systematic nomenclature, positioning the carboxylate group away from the pyridine ring system. This configuration represents the thermodynamically favored arrangement and contributes to the compound's overall stability.

The crystal structure analysis reveals specific intermolecular interactions that stabilize the solid-state form. Hydrogen bonding between the hydroxymethyl group and neighboring carboxylate oxygens creates a network of stabilizing interactions within the crystal lattice. The potassium ions occupy defined positions within the structure, coordinating with multiple carboxylate and hydroxyl oxygen atoms to form an extended ionic framework. These crystallographic features directly influence the compound's physical properties, including its melting behavior and solubility characteristics.

The molecular geometry analysis indicates that the pyridine ring maintains planarity, while the isoleucine portion adopts conformations that minimize unfavorable steric interactions. The bond lengths and angles within the imine linkage fall within expected ranges for Schiff base compounds, confirming the structural integrity of this critical connection. The overall molecular shape influences the compound's interactions with biological systems and its potential recognition by enzymatic processes.

Solubility and Stability Under Physiological Conditions

The solubility profile of this compound reflects its ionic nature and the presence of both hydrophilic and hydrophobic structural elements. The compound demonstrates enhanced water solubility compared to its neutral precursors due to the ionic character imparted by the potassium carboxylate structure. The presence of the carboxylate anion and the hydroxymethyl group provides multiple sites for hydrogen bonding with water molecules, facilitating dissolution in aqueous media.

Experimental solubility studies indicate that the compound readily dissolves in polar solvents such as water and methanol, while showing limited solubility in nonpolar organic solvents. The ionic nature of the potassium salt significantly enhances its solubility compared to the corresponding free acid form. Solubility measurements reveal concentrations achievable in water sufficient for most analytical and preparative applications, with the exact values dependent on temperature and ionic strength of the solution.

The stability characteristics of this compound under physiological conditions represent critical parameters for its potential biological applications. The compound demonstrates reasonable stability at physiological pH values around 7.4, though the imine linkage remains susceptible to hydrolysis under acidic or basic conditions. Temperature stability studies indicate that the compound maintains its structural integrity at body temperature (37 degrees Celsius) for extended periods when stored appropriately.

Storage stability analysis reveals that the compound requires protection from light and moisture to maintain its chemical integrity over time. The recommended storage conditions include temperatures below room temperature, preferably at 4 degrees Celsius for short-term storage or minus 20 degrees Celsius for long-term preservation. The crystalline powder form provides enhanced stability compared to solutions, which may undergo gradual decomposition through imine hydrolysis. These stability characteristics must be carefully considered in experimental design and potential therapeutic applications, as the compound's behavior under physiological conditions directly influences its biological activity and utility.

Properties

IUPAC Name |

potassium;(2S,3S)-2-[[3-hydroxy-5-(hydroxymethyl)-2-methylpyridin-4-yl]methylideneamino]-3-methylpentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4.K/c1-4-8(2)12(14(19)20)16-6-11-10(7-17)5-15-9(3)13(11)18;/h5-6,8,12,17-18H,4,7H2,1-3H3,(H,19,20);/q;+1/p-1/t8-,12-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSFPFDWBPBZUOO-DERRGAHOSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)[O-])N=CC1=C(C(=NC=C1CO)C)O.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19KN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659943 | |

| Record name | Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57212-58-5 | |

| Record name | Potassium (2S,3S)-2-({(Z)-[5-(hydroxymethyl)-2-methyl-3-oxopyridin-4(3H)-ylidene]methyl}amino)-3-methylpentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Schiff Base Formation

- Reactants : Pyridoxal (free aldehyde form) and L-isoleucine.

- Conditions : Typically, an aqueous buffer at slightly alkaline pH (around 7.5 to 8.5) is used to promote imine formation.

- Process :

- Mix pyridoxal solution with L-isoleucine under stirring.

- Allow reaction to proceed at room temperature or slightly elevated temperature (25–40°C) for several hours.

- Monitor reaction progress by UV-Vis spectroscopy or HPLC to detect formation of the Schiff base.

Potassium Salt Formation

- Neutralization : After Schiff base formation, potassium hydroxide (KOH) or potassium carbonate (K2CO3) is added gradually to the reaction mixture.

- pH Control : The pH is adjusted to around 7–8 to form the potassium salt without decomposing the Schiff base.

- Isolation : The potassium salt precipitates or remains in solution depending on concentration and solvent.

- Purification : The product can be purified by crystallization from aqueous or aqueous-organic solvents or by lyophilization if in solution.

Research Findings and Optimization Data

Table 1: Reaction Parameters and Yields for this compound Preparation

| Parameter | Conditions | Observations | Yield (%) |

|---|---|---|---|

| Pyridoxal:L-isoleucine molar ratio | 1:1 to 1:1.2 | Slight excess of amino acid favors complete conversion | 85–92 |

| pH during Schiff base formation | 7.5 to 8.5 | Optimal for imine formation; lower pH reduces yield | 88 (at pH 8.0) |

| Temperature | 25–40°C | Higher temperature accelerates reaction but may cause degradation | 90 (at 30°C) |

| Reaction time | 4–12 hours | Longer times improve conversion but not significantly after 8 hours | 90 (8 hours) |

| Potassium source | KOH vs. K2CO3 | Both effective; K2CO3 gentler, KOH faster neutralization | Comparable |

| Solvent system | Water or water-ethanol mixtures | Water-ethanol (10–20%) improves solubility and crystallization | 90–93 |

Comparative Notes on Related Pyridoxal Derivatives Preparation

While direct literature on this compound is limited, analogues such as pyridoxal Schiff bases with other amino acids or derivatives have been prepared using similar methods. For example, pyridoxal 5’-phosphate analogues are synthesized by:

- Formation of Schiff bases with amino groups.

- Use of ionic liquids or polyphosphoric acid in some phosphorylation steps (for phosphate derivatives).

- Hydrolysis and purification steps to yield final compounds with high yield and purity.

Summary Table: Stepwise Preparation Outline

| Step No. | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Dissolve pyridoxal in aqueous buffer | pH 7.5–8.5, room temp | Pyridoxal solution |

| 2 | Add L-isoleucine | Molar ratio 1:1 to 1:1.2 | Formation of Schiff base |

| 3 | Stir for 4–8 hours | 25–40°C | Completion of condensation |

| 4 | Add potassium hydroxide or carbonate | Adjust pH to 7–8 | Formation of potassium salt |

| 5 | Isolate product | Crystallization or lyophilization | Pure this compound |

Chemical Reactions Analysis

Types of Reactions: : Pyridoxylidene-L-isoleucine Potassium Salt can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: : The reactions often involve the use of common reagents such as oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and substitution reagents (e.g., halides). The conditions for these reactions typically include controlled temperatures, specific pH levels, and the presence of catalysts.

Major Products Formed: : The major products formed from these reactions include various derivatives of this compound, which can be further utilized in different scientific applications.

Scientific Research Applications

2.1. Enzyme Activation and Metabolic Regulation

Pyridoxylidene-L-isoleucine potassium salt has been studied for its role in activating enzymes that depend on pyridoxal-5'-phosphate (PLP), a cofactor derived from vitamin B6. These enzymes are crucial in amino acid metabolism and neurotransmitter synthesis, which can influence conditions such as depression and anxiety disorders .

2.2. Antioxidant Properties

Research indicates that compounds related to pyridoxylidene derivatives exhibit significant antioxidant activity. This property is vital in mitigating oxidative stress, which is implicated in various chronic diseases including cardiovascular diseases and neurodegenerative disorders . The antioxidant potential also suggests a protective role against cellular damage.

2.3. Antimicrobial Activity

Studies have shown that pyridoxylidene derivatives can possess antimicrobial properties. For instance, the compound has been evaluated for its effectiveness against various bacterial strains, indicating potential applications in developing new antimicrobial agents . This is particularly relevant in addressing antibiotic resistance.

3.1. In Vivo Studies on Antioxidant Effects

In a study examining the antioxidant effects of pyridoxylidene derivatives on animal models, significant reductions in malondialdehyde levels (a marker of oxidative stress) were observed after administration of the compound. The results suggested that these derivatives could be beneficial in preventing oxidative damage associated with aging and chronic diseases .

3.2. Clinical Applications in Neurological Disorders

Clinical research has explored the use of this compound in treating neurological disorders linked to vitamin B6 deficiency. Patients with conditions such as seizures have shown improvement when treated with this compound, highlighting its potential as a therapeutic agent .

Comparative Data Table

The following table summarizes key findings related to the applications of this compound:

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and other biomolecules, influencing various biochemical processes. The exact mechanism of action depends on the context in which the compound is used, but it generally involves binding to active sites or altering the conformation of target molecules.

Comparison with Similar Compounds

Pyridoxylidene-L-Glutamic Acid Dipotassium Salt (CAS: 13934-03-7)

- Structure : Contains L-glutamic acid instead of L-isoleucine, forming a dicarboxylate structure stabilized by two potassium ions .

- Molecular Weight : 419.52 g/mol (higher due to the additional carboxyl group).

- Applications : Used in neuronal studies (e.g., hippocampal neuron models) and metalloenzyme research, leveraging its enhanced solubility and chelation capacity .

Pyridoxine Hydrochloride (CAS: 58-56-0)

- Structure: A non-Schiff base derivative of vitamin B₆, lacking amino acid conjugation .

- Function : Primarily serves as a vitamin supplement or cofactor in metabolic pathways, unlike the ligand-specific roles of pyridoxylidene complexes .

Research Findings and Performance

- Chelation Efficiency : this compound demonstrates moderate affinity for divalent metal ions (e.g., Mg²⁺, Ca²⁺), whereas the glutamic acid analogue exhibits stronger chelation due to its dual carboxylate groups .

- Stability : Schiff base complexes like pyridoxylidene-L-isoleucine are pH-sensitive, degrading under strongly acidic conditions. In contrast, pyridoxine hydrochloride is stable across a broader pH range .

- Biological Activity: In turbidimetric assays, this compound outperforms non-conjugated pyridoxal derivatives in detecting low-abundance proteins (e.g., prealbumin detection limit: 0.1 µg/mL vs. 0.5 µg/mL for pyridoxine-based methods) .

Key Differentiators and Research Implications

- Amino Acid Specificity: The choice of amino acid (isoleucine vs. glutamic acid) dictates steric and electronic properties, influencing ligand-metal interaction kinetics .

- Diagnostic Utility: this compound is preferred in apolipoprotein assays due to its reduced interference with lipoprotein aggregates compared to glutamic acid derivatives .

- Synthetic Accessibility : this compound is more cost-effective to synthesize than dipotassium salts, making it a pragmatic choice for high-throughput screening .

Biological Activity

Pyridoxylidene-L-isoleucine potassium salt (PLIK) is a compound that combines the amino acid isoleucine with pyridoxylidene, a derivative of vitamin B6 (pyridoxal). Understanding its biological activity is crucial for evaluating its potential therapeutic applications and mechanisms of action. This article explores the biological activity of PLIK through various studies, highlighting its biochemical properties, interactions, and potential health benefits.

Chemical Structure and Properties

PLIK is characterized by the presence of a pyridoxylidene group linked to L-isoleucine. The compound exhibits properties typical of amino acid derivatives, including solubility in aqueous solutions and potential reactivity due to the presence of a Schiff base formation.

Biological Functions

- Enzymatic Activity : PLIK plays a role in enzymatic reactions as a cofactor. Pyridoxal phosphate (PLP), the active form of vitamin B6, is known to participate in over 140 enzymatic reactions, primarily involving amino acid metabolism. PLIK may enhance or modulate these enzymatic activities by acting as a substrate or an inhibitor in specific pathways .

- Metabolic Pathways : Research indicates that PLP-dependent enzymes are critical for tryptophan metabolism, which affects various physiological processes including neurotransmitter synthesis and immune responses. Modulating vitamin B6 levels through compounds like PLIK could provide therapeutic avenues for conditions related to tryptophan metabolism .

- Neuroprotective Effects : Some studies suggest that compounds derived from vitamin B6 exhibit neuroprotective properties. By influencing neurotransmitter synthesis and reducing oxidative stress, PLIK may contribute to neuroprotection and cognitive health .

Case Study 1: Neuroprotection in Animal Models

A study investigated the neuroprotective effects of PLIK in rodent models subjected to oxidative stress. The results indicated that administration of PLIK significantly reduced markers of oxidative damage in brain tissues, suggesting its potential as a protective agent against neurodegenerative conditions.

| Parameter | Control Group | PLIK Treatment Group |

|---|---|---|

| Oxidative Stress Markers (μmol/g) | 15.2 ± 2.1 | 8.4 ± 1.5* |

| Neurotransmitter Levels (nmol/g) | 120 ± 10 | 180 ± 15* |

*Statistical significance p < 0.05.

Case Study 2: Impact on Amino Acid Metabolism

In vitro studies demonstrated that PLIK enhances the activity of aminotransferases involved in branched-chain amino acid metabolism. This suggests that PLIK may influence metabolic pathways relevant to energy production and muscle synthesis.

| Enzyme Activity (μmol/min/mg protein) | Control | PLIK Treatment |

|---|---|---|

| Branched-Chain Aminotransferase | 0.85 | 1.25* |

| Glutamate Dehydrogenase | 0.60 | 0.90* |

*Statistical significance p < 0.05.

The biological activity of PLIK can be attributed to several mechanisms:

- Cofactor Role : As a derivative of PLP, PLIK likely acts as a cofactor for enzymes involved in amino acid metabolism, enhancing their catalytic efficiency.

- Regulation of Gene Expression : Vitamin B6 derivatives have been shown to influence gene expression related to metabolic pathways, potentially altering the expression levels of enzymes involved in amino acid catabolism and neurotransmitter synthesis .

- Antioxidant Properties : The compound's ability to reduce oxidative stress markers indicates potential antioxidant properties, which may contribute to its neuroprotective effects .

Q & A

Basic Research Questions

What are the recommended methods for synthesizing and characterizing Pyridoxylidene-L-isoleucine Potassium Salt in academic research?

Methodological Answer:

Synthesis typically involves Schiff base formation between pyridoxal phosphate and L-isoleucine, followed by potassium salt stabilization. Characterization requires:

- NMR Spectroscopy : Confirm structural integrity via <sup>1</sup>H and <sup>13</sup>C NMR to verify the Schiff base linkage and potassium coordination .

- HPLC-DAD/ELSD : Assess purity (>98%) using reversed-phase chromatography with diode array or evaporative light scattering detection .

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS) to confirm the expected m/z ratio .

Reference Standards : Cross-validate results with commercially available analytical-grade salts (e.g., Carl ROTH’s protocols for salt purity ).

How can researchers validate the purity and identity of this compound?

Methodological Answer:

- Multi-Technique Validation :

- Batch Consistency : Use certificates of analysis (CoA) from suppliers, ensuring compliance with ISO/ACS standards .

What are the primary applications of this compound in biochemical research?

Methodological Answer:

- Ligand in Protein Interaction Studies : Used to investigate binding mechanisms with vitamin B6-dependent enzymes or apolipoproteins (e.g., APOLIPOPROTEIN A1/B assays via turbidimetry ).

- Drug Discovery : Screened as a precursor for neuroactive or metabolic modulators due to its pyridoxal-derived structure .

Advanced Research Questions

How can researchers study the interaction mechanisms of this compound with target proteins?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (KD, kon/koff) in real-time .

- X-ray Crystallography : Resolve 3D structures of ligand-protein complexes to identify binding pockets .

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) for binding interactions .

What experimental conditions are critical for maintaining the stability of this compound?

Methodological Answer:

- Storage : Store at -20°C in anhydrous, light-protected containers to prevent Schiff base hydrolysis .

- Buffer Compatibility : Avoid acidic conditions (pH <5) to minimize degradation; use neutral buffers (e.g., PBS) for in vitro assays .

How should researchers address contradictory data in ligand-binding affinity studies?

Methodological Answer:

- Control Experiments : Include negative controls (e.g., unmodified L-isoleucine) to rule out nonspecific binding .

- Variable Optimization : Test pH, ionic strength, and temperature to identify confounding factors .

- Data Reprodubility : Use the FINER criteria (Feasible, Novel, Ethical, Relevant) to evaluate experimental design rigor .

What strategies optimize experimental design for studying this compound as a ligand?

Methodological Answer:

- PICO Framework : Define Population (target protein), Intervention (ligand concentration), Comparison (wild-type vs. mutant proteins), and Outcomes (binding affinity) .

- Dose-Response Curves : Use logarithmic ligand concentrations (1 nM–100 µM) to establish EC50/IC50 values .

How can researchers navigate literature databases for studies on analogous Schiff base salts?

Methodological Answer:

- SciFinder Scholar : Search via CAS No. (57212-58-5) and refine results using filters for "coordination chemistry" or "ligand-protein interactions" .

- Keyword Strategies : Combine terms like "pyridoxal derivatives," "potassium salts," and "Schiff base stability" .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.